

Standard Operating Procedure for the Synthesis of Erteberel: A Detailed Application Note

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Compound of Interest

Compound Name: *Erteberel*

Cat. No.: *B1671057*

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Introduction

Erteberel, also known as LY500307, is a selective estrogen receptor β (ER β) agonist that has been investigated for its potential therapeutic applications. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed standard operating procedure for the laboratory-scale synthesis of **Erteberel**, along with relevant data and experimental protocols.

Quantitative Data Summary

Step	Reaction	Reactants	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
1	Friedel-Crafts Acylation	2-bromoanisole, 4-fluorobenzoyl chloride	Dichloromethane	0 to rt	12	95	>98
2	Demethylation	(2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone	Dichloromethane	-78 to rt	3	90	>99
3	Ullmann Condensation	(2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone, 4-hydroxybenzonitrile	DMF	140	24	65	>97
4	Final Product	Erteberel	>99				

Experimental Protocols

Step 1: Synthesis of (2-Bromo-4-methoxyphenyl)(4-fluorophenyl)methanone

- To a solution of 2-bromoanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

- Stir the mixture for 15 minutes at 0 °C.
- Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone

- Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and cool the solution to -78 °C.
- Add boron tribromide (1.5 eq) dropwise.
- Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
- Cool the reaction to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the demethylated product.

Step 3: Synthesis of **Erteberel** (4-((4-Fluorobenzoyl)-3-hydroxyphenoxy)benzonitrile)

- To a solution of the product from Step 2 (1.0 eq) and 4-hydroxybenzonitrile (1.2 eq) in dimethylformamide (DMF, 0.3 M), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

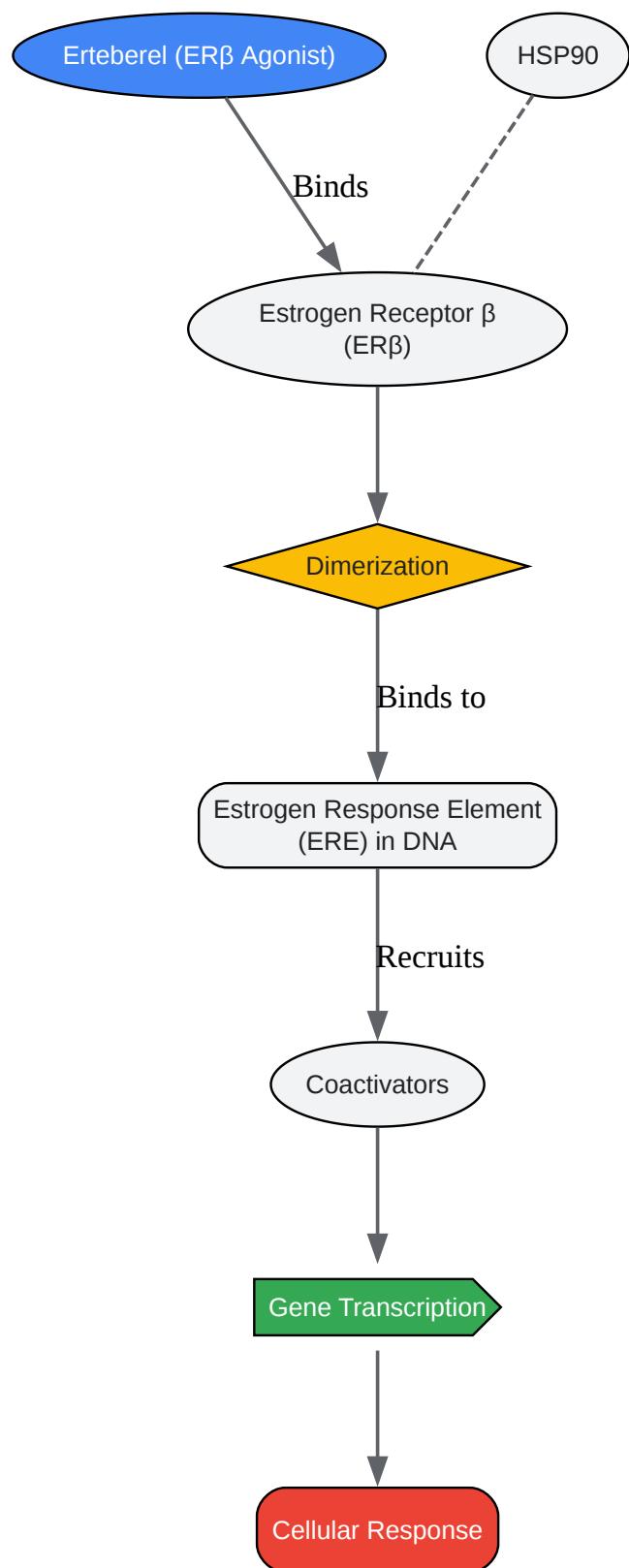
- Heat the reaction mixture to 140 °C and stir for 24 hours.
- Cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain **Erteberel**.

Visualizations



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Caption: Workflow for the multi-step synthesis of **Erteberel**.



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Caption: Simplified signaling pathway of **Erteberel** via Estrogen Receptor β .

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